(2R)-2-(3-Ethylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(3-Ethylphenyl)propan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center at the second carbon, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 3-ethylbenzaldehyde with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.
Grignard Reaction: The Grignard reagent derived from 3-ethylbromobenzene can react with a nitrile to form an intermediate, which upon hydrolysis yields the desired amine.
Industrial Production Methods
Industrial production may involve catalytic hydrogenation of a precursor compound under high pressure and temperature, using catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can undergo reduction to form a primary amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
(2R)-2-(3-Ethylphenyl)propan-1-amine may have applications in various fields:
Chemistry: As a chiral building block in organic synthesis.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Intermediate in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical precursor, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Phenylpropan-1-amine: Lacks the ethyl group on the aromatic ring.
(2R)-2-(4-Ethylphenyl)propan-1-amine: The ethyl group is in a different position on the aromatic ring.
Uniqueness
The presence of the ethyl group at the 3-position on the aromatic ring may confer unique steric and electronic properties, affecting its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-(3-ethylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCSUKBVCVCHSZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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